molecular formula C10H12N5Na4O12P3 B8249488 Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)

Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)

Cat. No.: B8249488
M. Wt: 579.11 g/mol
InChI Key: XAHUGMVDQATLJY-PHWMRHDISA-J
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Description

Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt (9CI) is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a central component in cellular energy transfer, acting as a substrate for many ATP-dependent enzyme systems, including protein kinases, protein phosphatases, and DNA ligation . This compound is essential for cellular metabolism and energy storage, making it a vital molecule in both biological and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt typically involves the phosphorylation of adenosine derivatives. The process includes the use of microbial sources to produce high-purity compounds. The reaction conditions often require maintaining a pH of around 7.0 using NaOH and storing the product at -70°C for long-term stability .

Industrial Production Methods

Industrial production of this compound involves microbial fermentation processes. The microbial sources are cultivated under controlled conditions to produce Adenosine5’-(tetrahydrogen triphosphate) with high purity (≥99%) as determined by HPLC . The product is then purified and crystallized to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically conducted under controlled temperatures and pH to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine diphosphate (ADP) or adenosine monophosphate (AMP), while substitution reactions can produce various nucleotide analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt involves its role as a substrate for ATP-dependent enzymes. It participates in phosphorylation reactions, transferring phosphate groups to target molecules. This process is crucial for energy transfer, signal transduction, and various metabolic pathways . The molecular targets include protein kinases, which phosphorylate proteins to regulate their activity, and adenylate cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its high purity and stability make it suitable for various scientific and industrial applications, distinguishing it from other nucleotide derivatives .

Properties

IUPAC Name

tetrasodium;[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O12P3.4Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,10+;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHUGMVDQATLJY-PHWMRHDISA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na4O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703549
Record name Tetrasodium 3'-deoxy-5'-O-({[(phosphonatooxy)phosphinato]oxy}phosphinato)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71997-32-5
Record name Tetrasodium 3'-deoxy-5'-O-({[(phosphonatooxy)phosphinato]oxy}phosphinato)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cordycepin 5'-triphosphate sodium
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